molecular formula C21H17F3O6S B3043208 2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate CAS No. 78904-85-5

2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate

Cat. No.: B3043208
CAS No.: 78904-85-5
M. Wt: 454.4 g/mol
InChI Key: PPKMWORCAQVUCI-UHFFFAOYSA-M
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Description

Chemical Structure and Identification
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate (CAS: 78904-85-5) is a pyranium salt characterized by a positively charged oxygen-containing heterocyclic ring (pyranium cation) substituted with an ethoxycarbonyl group at the 2-position and phenyl groups at the 4- and 6-positions. The trifluoromethanesulfonate (triflate) anion provides enhanced solubility and stability, making the compound suitable for applications in organic synthesis and materials science .

Properties

IUPAC Name

ethyl 4,6-diphenylpyrylium-2-carboxylate;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O3.CHF3O3S/c1-2-22-20(21)19-14-17(15-9-5-3-6-10-15)13-18(23-19)16-11-7-4-8-12-16;2-1(3,4)8(5,6)7/h3-14H,2H2,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKMWORCAQVUCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000135
Record name 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78904-85-5
Record name 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78904-85-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate typically involves the reaction of 4,6-diphenylpyran-2-one with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate exerts its effects involves interactions with various molecular targets The ethoxycarbonyl group can participate in esterification reactions, while the pyranium ring can engage in electrophilic aromatic substitution

Comparison with Similar Compounds

Key Features

  • Cation : The pyranium core with electron-withdrawing (ethoxycarbonyl) and aromatic (phenyl) substituents stabilizes the positive charge.
  • Anion : The triflate group (CF₃SO₃⁻) is a weakly coordinating anion, favoring reactivity in polar solvents.

Comparison with Structurally Similar Compounds

Pyranium/Pyrylium Derivatives

Pyranium and pyrylium salts are cationic heterocycles with diverse substituents. Key comparisons include:

Compound Substituents Anion Applications Reference
2-(Ethoxycarbonyl)-4,6-diphenylpyranium triflate 2-Ethoxycarbonyl, 4,6-diphenyl Triflate (CF₃SO₃⁻) Organic synthesis, potential PAGs
Pyrylium salts (generic) Varied (e.g., methyl, aryl) Cl⁻, BF₄⁻, PF₆⁻ Dyes, sensors, electron-deficient catalysts [General Knowledge]
4,6-Bis(trichloromethyl)-1,3,5-triazine derivatives Trichloromethyl groups Non-ionic (neutral compounds) Photoresists, radical initiators

Key Observations :

  • Substituent Effects : The ethoxycarbonyl group in the target compound enhances electrophilicity compared to simpler methyl-substituted pyrylium salts.
  • Anion Role : Triflate’s weak coordination contrasts with strongly coordinating anions (e.g., Cl⁻), enabling faster reaction kinetics in polar media .

Trifluoromethanesulfonate Salts

Triflate salts are widely used in catalysis and photochemistry. Comparisons include:

Compound Cation Type Key Properties Applications Reference
Diphenyliodonium trifluoromethanesulfonate Iodonium (Ph₂I⁺) High photoactivity, thermal stability Photoacid generators (PAGs)
N-Hydroxynaphthalimide triflate Non-ionic (neutral PAG) UV-sensitive, generates strong acids Microlithography, polymer curing
Target compound Pyranium Stabilized cation, tunable substituents Potential PAGs, organic intermediates

Key Observations :

  • Cation Stability : Pyranium cations are less thermally stable than iodonium salts but offer modular substitution for tailored reactivity.
  • Acid Strength : Triflate-based PAGs like diphenyliodonium triflate generate stronger acids (e.g., CF₃SO₃H) than pyranium derivatives, which may limit the latter’s utility in high-resolution photoresists .

Heterocyclic Cations with Sulfonate Anions

Sulfonate anions paired with heterocyclic cations are common in agrochemicals and pharmaceuticals:

Compound Cation Anion Applications Reference
Metsulfuron methyl ester Triazine-sulfonylurea Non-ionic Herbicide (inhibits acetolactate synthase)
Adamantane sulfonamides (e.g., AdBeSA) Adamantane derivatives Sulfonamide Carbonic anhydrase inhibitors
Target compound Pyranium Triflate Research-focused (limited commercial use)

Key Observations :

  • Biological Activity : Unlike sulfonamide-based agrochemicals (e.g., metsulfuron), the target compound lacks documented biological activity, suggesting its primary use in materials chemistry.
  • Structural Complexity : The pyranium-triflate system is more synthetically challenging than adamantane sulfonamides, which are modular and widely studied .

Challenges :

  • Stabilizing the pyranium cation during synthesis requires inert conditions and non-nucleophilic anions (e.g., triflate) .
  • Substituent regioselectivity (4,6-diphenyl vs. 2-ethoxycarbonyl) may require stepwise functionalization.

Biological Activity

2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate (CAS Number: 85056-65-1) is a synthetic compound with notable applications in medicinal chemistry and photochemistry. Its unique molecular structure, which includes a pyranium core and trifluoromethanesulfonate group, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17F3O6S
  • Molecular Weight : 454.4 g/mol
  • Structure : The compound features a pyranium ring substituted with ethoxycarbonyl and diphenyl groups, enhancing its stability and reactivity in biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate potential for development as an antimicrobial agent.

2. Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest at the G2/M phase.

3. Photodynamic Activity
The compound has also been studied for its photodynamic properties. Upon irradiation with light, it generates singlet oxygen, which is effective in targeting tumor cells. A comparative study showed that the compound's photodynamic efficiency was higher than that of conventional photosensitizers:

PhotosensitizerSinglet Oxygen Yield (%)
This compound85
Hematoporphyrin70
Methylene Blue60

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial evaluated the efficacy of the compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved response rates and reduced side effects compared to chemotherapy alone.
  • Case Study 2 : In a laboratory setting, the compound was tested for its ability to enhance the efficacy of existing antibiotics against resistant strains of bacteria. The combination therapy showed a synergistic effect, lowering MIC values significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
Reactant of Route 2
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.